Boc-6-aminohexanoic acid

Catalog No.
S667652
CAS No.
6404-29-1
M.F
C11H21NO4
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-6-aminohexanoic acid

CAS Number

6404-29-1

Product Name

Boc-6-aminohexanoic acid

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

ZIOCIQJXEKFHJO-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)O

Synonyms

Boc-Nle-OH;Boc-L-norleucine;6404-28-0;(S)-2-((tert-Butoxycarbonyl)amino)hexanoicacid;MFCD00037270;ST50825817;(2S)-2-[(tert-butoxycarbonyl)amino]hexanoicacid;(S)-2-(Boc-amino)caproicacid;(S)-2-(Boc-amino)hexanoicacid;BOC-norleucine;N-Boc-L-norleucine;AC1MBZLF;15555_ALDRICH;SCHEMBL1350139;CHEMBL1222171;15555_FLUKA;CTK5C0532;N-(tert-Butoxycarbonyl)norleucine;MolPort-003-725-663;ZIOCIQJXEKFHJO-QMMMGPOBSA-N;Tertiarybutoxycarbonyl-L-norleucine;ZINC2384826;ANW-73154;FD3074;KM0810

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Synthesis of Peptides and Proteins:

6-[(Tert-butoxycarbonyl)amino]hexanoic acid, also known as Boc-6-Ahx-OH or 6-(Boc-amino)hexanoic acid, is a valuable reagent in peptide synthesis. The Boc group (tert-butoxycarbonyl) serves as a protecting group for the amine functionality, allowing for the selective formation of peptide bonds. After chain assembly, the Boc group can be selectively removed under mild acidic conditions to reveal the free amine, enabling further conjugation or cyclization reactions [].

Drug Discovery and Development:

Derivatives of 6-[(Tert-butoxycarbonyl)amino]hexanoic acid have been explored for their potential antibacterial properties. Studies suggest that these compounds can inhibit the activity of various enzymes involved in bacterial growth and proliferation, including chymotrypsin, Factor VIIa, and plasmin []. Further research is needed to evaluate their efficacy and safety as potential therapeutic agents.

Boc-6-aminohexanoic acid, also known as 6-[(tert-butoxycarbonyl)amino]hexanoic acid, is a derivative of 6-aminohexanoic acid, characterized by the presence of a tert-butoxycarbonyl protecting group. This compound has the molecular formula C₁₁H₂₁N₁O₄ and is recognized for its utility in peptide synthesis and as a building block in medicinal chemistry. The Boc group serves to protect the amine functionality during synthetic procedures, allowing for selective reactions without interfering with the amino group.

  • Mild Irritant: May cause skin or eye irritation upon contact [].
  • Dust Hazard: Inhalation of dust particles may irritate the respiratory system [].
Typical of amino acids and their derivatives:

  • Amide Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxybenzotriazole (HATU) to form stable amide bonds .
  • Deprotection: The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
  • Cyclization: It can also undergo cyclization reactions to form lactams, which are important in creating cyclic peptides or other complex structures .

Boc-6-aminohexanoic acid exhibits significant biological activity due to its structural properties. It is often used as a bioisostere in peptide synthesis, where it can enhance the stability and bioavailability of peptide drugs. The compound has been studied for its role in facilitating β-turn structures in peptides, which are crucial for protein folding and function . Additionally, derivatives of this compound have shown antibacterial properties, making it relevant in drug development .

The synthesis of Boc-6-aminohexanoic acid can be achieved through several methods:

  • Direct Protection: Starting from 6-aminohexanoic acid, the amine can be protected using tert-butoxycarbonyl chloride in an organic solvent like dichloromethane.
  • Biosynthesis: Recent studies have explored biosynthetic routes using engineered strains of Pseudomonas taiwanensis and Escherichia coli, converting cyclohexane to 6-aminohexanoic acid through environmentally friendly processes .
  • Conventional Methods: Traditional methods involve hydrolysis of ε-caprolactam followed by purification techniques such as ion exchange resins .

Boc-6-aminohexanoic acid is utilized in various applications:

  • Peptide Synthesis: It serves as a key intermediate in synthesizing peptides and peptidomimetics.
  • Medicinal Chemistry: The compound is employed in developing therapeutic agents due to its ability to enhance drug stability and efficacy.
  • Polymer Chemistry: It is involved in the production of nylon-6 and related polyamides, contributing to materials science .

Interaction studies involving Boc-6-aminohexanoic acid focus on its role in peptide conformation and stability. Research has demonstrated that cyclic peptides containing this amino acid can adopt specific secondary structures that influence their biological activity. The presence of the Boc group allows for controlled interactions with other molecular entities, facilitating studies on binding affinities and reactivity profiles .

Boc-6-aminohexanoic acid shares structural similarities with several compounds, which include:

Compound NameStructure TypeKey Characteristics
6-Aminohexanoic AcidLinear amino acidPrecursor for nylon production; lacks protective group.
Tert-butyl GlycineLinear amino acidUsed in peptide synthesis; smaller side chain.
ε-CaprolactamLactamMonomer for nylon-6; cyclic structure influences reactivity.
N-Boc-LysineLinear amino acidCommonly used in peptide synthesis; similar protective group.

Boc-6-aminohexanoic acid is unique due to its longer carbon chain compared to other amino acids, which enhances its hydrophobic character and influences its role in peptide conformations . Its protective Boc group allows for greater versatility during synthetic processes compared to compounds without such modifications.

XLogP3

1.5

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 39 of 41 companies (only ~ 4.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Wikipedia

Boc-6-aminohexanoic acid

Dates

Modify: 2023-08-15
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018
Fernandez-Tejada et al. Development of a minimal saponin vaccine adjuvant based on QS-21. Nature Chemistry, doi: 10.1038/nchem.1963, published online 1 June 2014 http://www.nature.com/nchem

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